N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide

Description

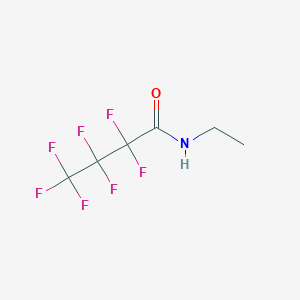

N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide (CID 4218327) is a fluorinated amide with the molecular formula C₆H₆F₇NO. Its structure features a heptafluorinated butanoyl backbone and an ethylamine substituent (Fig. 1). Key properties include a molecular weight of 241.03 g/mol and predicted collision cross-sections (CCS) ranging from 161.6–172.1 Ų for various adducts . While direct literature on its applications is sparse, structurally related fluorinated amides are studied for insecticidal activity, uranium extraction, and material science due to their hydrophobicity and thermal stability .

Properties

CAS No. |

70473-76-6 |

|---|---|

Molecular Formula |

C6H6F7NO |

Molecular Weight |

241.11 g/mol |

IUPAC Name |

N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide |

InChI |

InChI=1S/C6H6F7NO/c1-2-14-3(15)4(7,8)5(9,10)6(11,12)13/h2H2,1H3,(H,14,15) |

InChI Key |

PNDQTLWFMTZBFC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of heptafluorobutyric acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as carbodiimides to facilitate the formation of the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of fluorinated polymers and other complex molecules.

Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated biomolecules.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug delivery systems.

Industry: The compound is used in the production of specialty chemicals and materials, including coatings and surfactants.

Mechanism of Action

The mechanism of action of N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in Pest Control

Compound 1 : N-(3,5-dichloropyridin-4-yl)-2,2,3,3,3-pentafluoropropanamide

- Key Difference: Shorter pentafluoropropanoyl chain vs. heptafluorobutanoyl.

- Performance: In vapor-phase repellency tests against Anopheles mosquitoes, Compound 1 showed lower efficacy compared to N-ethyl-heptafluorobutanamide (Compound 2), suggesting enhanced activity with increased fluorination and chain length .

Compound 2 : N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide

Uranium Extraction Efficiency

DEHFBA : N,N-di(2-ethylhexyl)-2,2,3,3,4,4,4-heptafluorobutanamide

- Key Difference : Bulky di(2-ethylhexyl) substituents vs. ethyl group.

- Performance: DEHFBA outperformed non-fluorinated analogs (e.g., DEHBA) and tributyl phosphate (TBP) in uranium extraction from nitric acid, achieving higher distribution ratios (>10×) and superior irradiation stability. Fluorination enhances electron-withdrawing effects, improving metal coordination .

N-dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide

- Key Difference : Long dodecyl chain vs. ethyl group.

- Role: The dodecyl chain increases hydrophobicity, making it suitable for surface-active applications.

Fluorinated Liquid Crystals : 4′-[ω-(2,2,3,3,4,4,4-heptafluorobutoxy)alkoxy]biphenyl-4-yl-4-(octan-2-yloxy)benzoates

- Key Difference : Heptafluorobutoxy groups integrated into chiral liquid crystal cores.

- Performance: Fluorination induces chiral SmC* phases, improving thermal stability and alignment properties for display technologies .

Bioactive Derivatives

N-(4-methoxy-1,3-benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide

- Key Difference : Methoxybenzothiazole substituent.

- Application: Benzothiazole moieties are associated with antimicrobial and anticancer activity.

Comparative Data Table

Key Findings

- Fluorination Impact : Heptafluorination consistently improves thermal stability, hydrophobicity, and electron-withdrawing capacity across applications.

- Substituent Effects : Alkyl chain length (e.g., ethyl vs. dodecyl) modulates solubility and surfactant behavior, while aromatic groups (e.g., benzothiazole) introduce bioactivity.

Biological Activity

N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide is a fluorinated compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including data tables and case studies to provide a comprehensive overview.

This compound is characterized by its unique structure which incorporates multiple fluorine atoms. This fluorination often enhances the compound's stability and lipophilicity, potentially influencing its biological interactions.

1. Toxicological Studies

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure. A study investigating per- and polyfluoroalkyl substances (PFAS) highlighted that certain fluorinated compounds can activate nuclear receptors associated with toxicological effects in mammals . Although specific data on this compound is limited, the implications of similar compounds suggest a need for thorough toxicological evaluation.

2. Insecticidal Properties

A recent investigation into new spatial insecticides demonstrated that structurally similar fluorinated compounds exhibited significant insecticidal activity against Aedes aegypti, the mosquito vector for diseases like dengue and Zika virus. The study emphasized the importance of structure-activity relationships in developing effective insecticides . While this compound was not directly tested in this context, its structural characteristics may suggest potential efficacy.

3. Metabolic Studies

Metabolomics studies have illustrated how certain derivatives of fluorinated compounds can serve as markers for biological processes. For instance, N-ethyl derivatives have been linked to metabolic pathways in various biological systems . This highlights the potential for this compound to interact with metabolic enzymes or pathways.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.